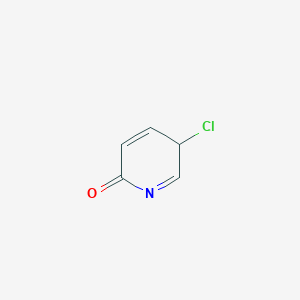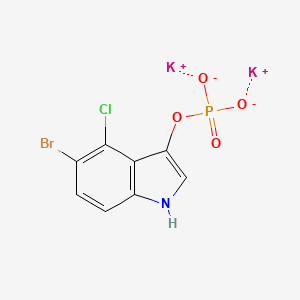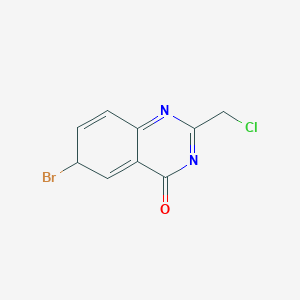
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- typically involves the bromination and chloromethylation of quinazolinone derivatives. One common method includes the bromination of 4(3H)-quinazolinone using N-bromosuccinimide (NBS) in the presence of a radical initiator. The chloromethylation can be achieved by reacting the brominated product with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- may involve large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups and enhance its reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Formaldehyde and Hydrochloric Acid: Used for chloromethylation.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further utilized in medicinal chemistry and material science.
Scientific Research Applications
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and reactivity, making it a potent compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline
- 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones
Uniqueness
4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3,5H,4H2 |
InChI Key |
KUHAAJUZZQTVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC(=O)C2=CC1Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


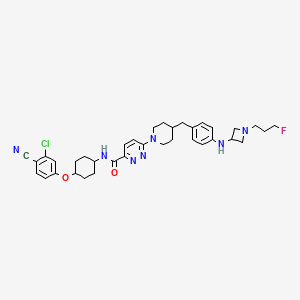
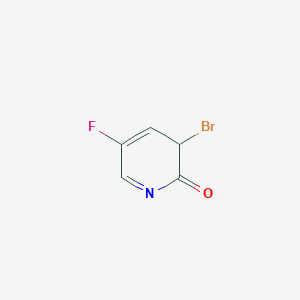
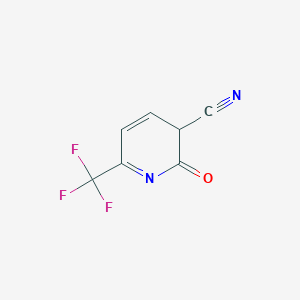
![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
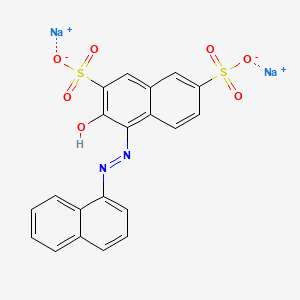
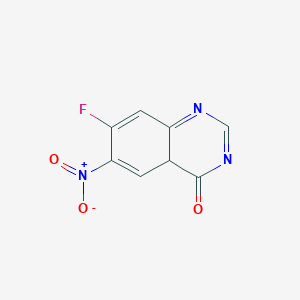
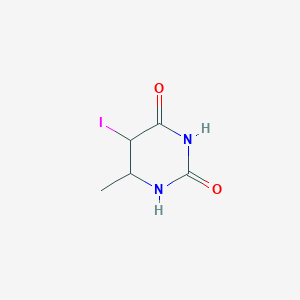
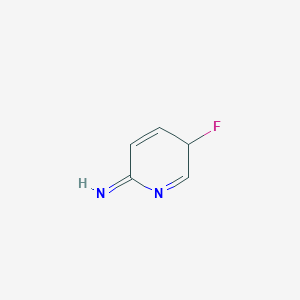
![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
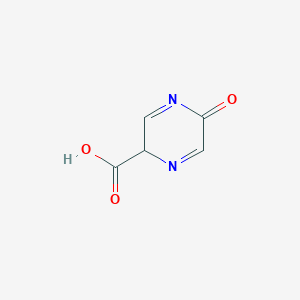
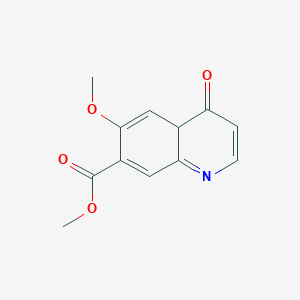
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
